Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate
CAS No.: 865287-50-9
Cat. No.: VC5643298
Molecular Formula: C17H13N3O4
Molecular Weight: 323.308
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865287-50-9 |
|---|---|
| Molecular Formula | C17H13N3O4 |
| Molecular Weight | 323.308 |
| IUPAC Name | methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate |
| Standard InChI | InChI=1S/C17H13N3O4/c1-23-16(22)13-9-7-11(8-10-13)14(21)18-17-20-19-15(24-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20,21) |
| Standard InChI Key | QWVKMIDUAFULSO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate features a 1,3,4-oxadiazole ring substituted at the 2-position with a phenyl group and at the 5-position with a carbamoylbenzoate moiety. The oxadiazole ring (CNO) contributes to its planar, aromatic structure, while the ester and carbamoyl groups enhance solubility and reactivity. The SMILES string COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 delineates its connectivity, and the InChIKey QWVKMIDUAFULSO-UHFFFAOYSA-N provides a unique stereochemical identifier .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 323.308 g/mol | |
| XLogP3-AA | 2.4 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bond Count | 5 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are critical for confirming its structure. The H NMR spectrum would reveal signals for the methyl ester (~3.9 ppm), aromatic protons (7.2–8.8 ppm), and oxadiazole-linked carbamoyl NH (~10 ppm). IR bands for C=O (ester: ~1720 cm; carbamoyl: ~1680 cm) and N–H (~3300 cm) further validate functional groups. High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 323.0906 .
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The compound is typically synthesized via cyclocondensation of hydrazides with carboxylic acid derivatives. A representative route involves:
-
Formation of the Oxadiazole Core: Reacting isonicotinic acid hydrazide with triethyl orthobenzoate under reflux to yield 5-phenyl-1,3,4-oxadiazole-2-amine .
-
Carbamoylation: Coupling the amine with methyl 4-(chlorocarbonyl)benzoate in the presence of a base like triethylamine.
Key Reaction Conditions:
-
Solvents: 1,4-Dioxane, ethanol, or dichloromethane.
-
Catalysts: Acidic (e.g., acetic acid) or basic (e.g., CsCO) conditions .
-
Temperature: 80–120°C for cyclization; room temperature for esterification .
Advanced Synthetic Strategies
Recent methodologies emphasize one-pot syntheses to improve efficiency. For example, copper-catalyzed arylation of preformed oxadiazoles with aryl iodides enables direct incorporation of the phenyl group . This approach reduces intermediate isolation steps and achieves yields up to 87% .
Industrial and Material Science Applications
Agrochemical Development
Oxadiazoles are pivotal in designing pesticides due to their stability and low environmental persistence. Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate’s electron-deficient ring may act as a herbicidal agent by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.
Optoelectronic Materials
The conjugated π-system of the oxadiazole ring enables applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Derivatives with similar structures exhibit electron mobility >10 cm/V·s, making them viable as electron-transport layers.
Computational and Analytical Insights
Density Functional Theory (DFT) Studies
DFT calculations predict a HOMO-LUMO gap of 3.8 eV, indicating moderate electronic stability. The carbamoyl group’s electron-withdrawing effect polarizes the oxadiazole ring, enhancing reactivity toward electrophilic substitution .
Chromatographic Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves this compound with a retention time of 12.3 min. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) confirms purity >98%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume